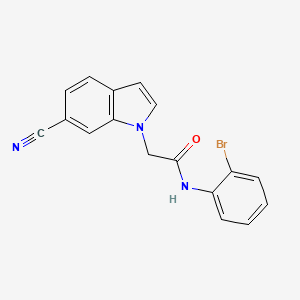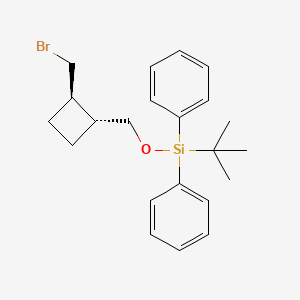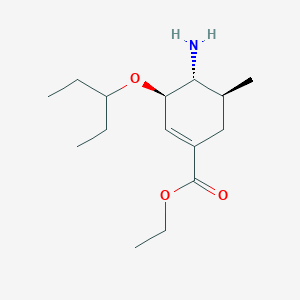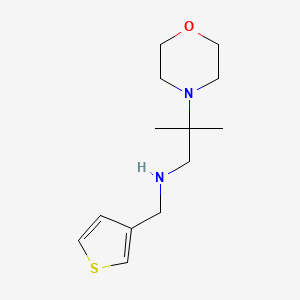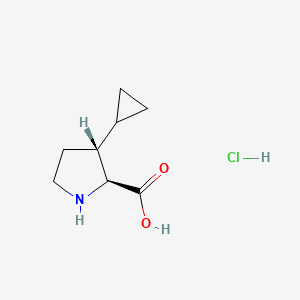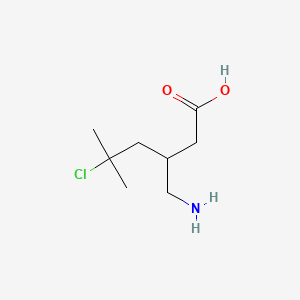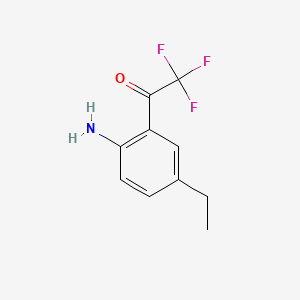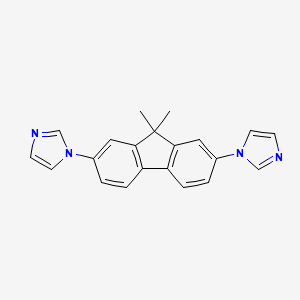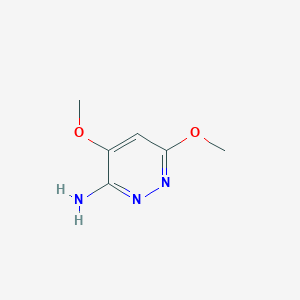
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane, pyridine, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)pyridin-3-yl adamantane-1-carboxylate, while reduction of the pyridine ring can yield 2-(4-methoxyphenyl)piperidin-3-yl adamantane-1-carboxylate.
Aplicaciones Científicas De Investigación
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is not well-studied, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. . The pyridine and methoxyphenyl groups may also contribute to the compound’s biological activity by interacting with other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)pyridin-3-yl adamantane-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)piperidin-3-yl adamantane-1-carboxylate: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is unique due to the combination of the adamantane, pyridine, and methoxyphenyl groups. This combination imparts specific chemical and biological properties that are not found in other compounds with similar structures. The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H25NO3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)pyridin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-26-19-6-4-18(5-7-19)21-20(3-2-8-24-21)27-22(25)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-8,15-17H,9-14H2,1H3 |
Clave InChI |
ICERNUJHEKAYPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=CC=N2)OC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


